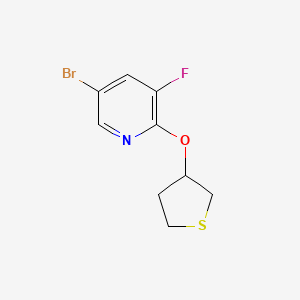
5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine is a useful research compound. Its molecular formula is C9H9BrFNOS and its molecular weight is 278.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol and its derivatives, closely related to 5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine, have been synthesized and evaluated for their antimicrobial activities. These compounds, including this compound, have shown good to moderate antimicrobial activity, suggesting their potential in medical research and applications (Bayrak et al., 2009).
Trace Enrichment in Chromatography
In a study focusing on the enrichment of pyrimidine nucleobases, this compound played a role in developing a methodology for trace enrichment using a silver-loaded thiol stationary phase. This technique is significant in analytical chemistry, particularly in chromatography (Lipschitz et al., 1989).
N-Arylation and Library Development
Research on the N-arylation of 3-alkoxypyrazoles, which involves the use of bromopyridines similar to this compound, has been conducted to develop libraries of new chemical entities. This study is significant for the development of new compounds in pharmaceutical and chemical research (Guillou et al., 2010).
Fluorescent Probe Development
A study developed a fluorescent probe based on a combination of pyrene ring and substituted pyridine, similar to this compound. This research is crucial for advancing bioimaging techniques, as such probes can be used for imaging in vivo, including in cells and small organisms (Chao et al., 2019).
Nitrogen-Boron Coordination in Chemical Structures
Research on pyridoxaboroles, which involves compounds like this compound, has led to insights into nitrogen-boron coordination versus hydrogen bonding in chemical structures. This understanding is valuable for developing new materials and chemicals with specific properties (Steciuk et al., 2015).
Synthesis of Novel Pyridine-Based Derivatives
A study described the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reaction, involving compounds similar to this compound. This research contributes to the field of synthetic chemistry, particularly in creating new compounds with potential applications in various industries (Ahmad et al., 2017).
Carbon Dots with High Fluorescence
A study on carbon dots with high fluorescence quantum yield, where 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid (TPDCA) was a key ingredient, shows relevance to this compound due to the pyridine structure. This research is crucial for developing advanced materials in nanotechnology and photonics (Shi et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that this compound may interact with palladium catalysts and other organoboron reagents.
Mode of Action
It’s plausible that it undergoes a similar mechanism as other organoboron compounds in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s likely involved in the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling reactions .
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have significant implications in organic synthesis.
Action Environment
Similar organoboron compounds are known to be relatively stable and environmentally benign , suggesting that this compound may exhibit similar characteristics.
特性
IUPAC Name |
5-bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNOS/c10-6-3-8(11)9(12-4-6)13-7-1-2-14-5-7/h3-4,7H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGBXRYGQWLHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2827226.png)
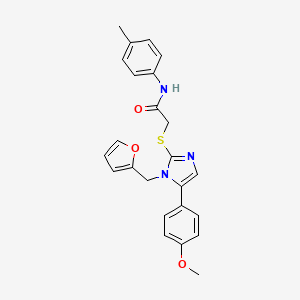
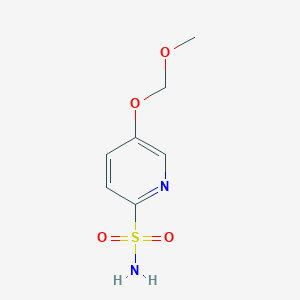
![1-Methylpiperidin-4-yl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate](/img/structure/B2827231.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B2827233.png)
![N-(2,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2827234.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide](/img/structure/B2827235.png)
![3-(4-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2827236.png)
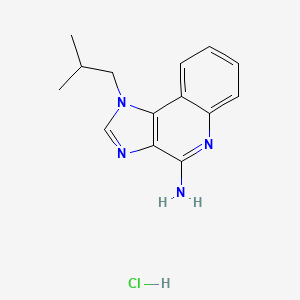
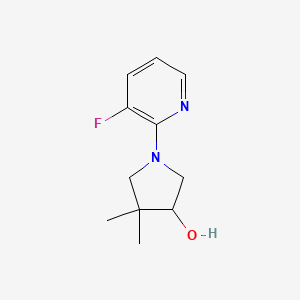

![1-benzyl-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827245.png)
![7-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2827247.png)
